Metallo-|A-lactamase-IN-12

β-lactamase inhibition dual inhibitor IC50

Most β-lactamase inhibitors lack activity against metallo-enzymes (NDM-1, IMP-1), creating a critical gap in carbapenem-resistant research. Metallo-β-lactamase-IN-12 (1f) is the only fully characterized dual inhibitor from the 2023 hydroxamate series. • Broad-spectrum: IC50 (μM): KPC-2 (0.57), NDM-1 (0.64), OXA-48 (1.01), IMP-1 (1.32) • Irreversible, noncompetitive kinetics (Ki = 0.55-2.5 μM) • Validated in vivo efficacy + 2-16-fold meropenem MIC reduction • Ideal positive control for MβL/SβL co-inhibition screening

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B12371654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetallo-|A-lactamase-IN-12
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NOC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c20-17(13-7-12-15-8-3-1-4-9-15)19-23-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20)
InChIKeyHCJGHMQOAVFHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metallo-β-lactamase-IN-12: Dual MβL/SβL Hydroxamate Inhibitor


Metallo-β-lactamase-IN-12 (CAS 3028594-43-3) is a synthetic hydroxamate-based small molecule that functions as a dual inhibitor of both metallo-β-lactamases (MβLs) and serine-β-lactamases (SβLs) [1]. It is the optimized lead compound (designated 1f) from a series of hydroxamate derivatives characterized in a 2023 European Journal of Medicinal Chemistry study, where it exhibited the most potent and broad-spectrum dual inhibitory profile against clinically relevant β-lactamase enzymes [1].

Why In-Class Inhibitors Cannot Substitute for Metallo-β-lactamase-IN-12


Clinically approved β-lactamase inhibitors (e.g., avibactam, vaborbactam, relebactam) exclusively target serine-β-lactamases (SβLs) and lack activity against metallo-β-lactamases (MβLs) such as NDM-1 and IMP-1, leaving a critical therapeutic gap for carbapenem-resistant Enterobacterales [1]. Within the same hydroxamate series, most analogs either failed to inhibit SβLs (e.g., 1a and 1d, IC50 > 50 μM) or showed weak dual activity, making them unsuitable for broad-spectrum MβL/SβL co-inhibition [1]. Metallo-β-lactamase-IN-12 (1f) uniquely achieves potent dual inhibition across all four key enzymes (NDM-1, IMP-1, KPC-2, OXA-48) and is the only compound in the series with demonstrated irreversible, noncompetitive inhibition kinetics, in vivo efficacy, and dual synergism with meropenem against both MβL- and SβL-expressing strains [1].

Quantitative Differentiation Against Closest Analogs


Dual MβL/SβL Inhibitory Potency vs. Series Analogs

Metallo-β-lactamase-IN-12 (1f) is the most potent dual inhibitor identified in the hydroxamate series. Unlike series analogs 1a and 1d, which are inactive against SβLs (IC50 > 50 μM), 1f achieves sub-micromolar to low-micromolar IC50 across all four target enzymes: NDM-1 (0.64 μM), IMP-1 (1.32 μM), KPC-2 (0.57 μM), and OXA-48 (1.01 μM) [1]. The overall IC50 range for the series is 0.64–41.08 μM for MβLs and 1.01–41.91 μM for SβLs, positioning 1f at the extreme low end of both ranges and identifying it as the best inhibitor in the study [1].

β-lactamase inhibition dual inhibitor IC50 NDM-1 KPC-2

Irreversible Noncompetitive Inhibition Mechanism

Mechanistic evaluation demonstrated that Metallo-β-lactamase-IN-12 (1f) noncompetitively and irreversibly inhibits both NDM-1 (Ki = 2.5 μM) and KPC-2 (Ki = 0.55 μM), exhibiting time- and dose-dependent inhibition [1]. This irreversible binding mode contrasts with the reversible inhibition typical of many β-lactamase inhibitors and may confer prolonged target engagement. Within the hydroxamate series, only 1f was explicitly characterized with full kinetic parameters (Ki values and mechanism) against both MβL and SβL targets [1].

inhibition mechanism irreversible inhibitor Ki noncompetitive NDM-1 KPC-2

Dual Synergism with Meropenem Against Resistant Strains

In antimicrobial susceptibility testing, Metallo-β-lactamase-IN-12 (1f) exhibited the best dual synergizing effect with meropenem against both MβL- and SβL-expressing E. coli strains among all tested hydroxamates [1]. Specifically, 1f reduced the MIC of meropenem by 2–8-fold against E. coli-NDM-1 and E. coli-IMP-1, by 2–16-fold against E. coli-OXA-48, and was one of only six compounds (1f, 1g, 2b, 2c, 3b, 4c) showing dual synergism [1]. 1f also demonstrated synergistic antimicrobial effect on five clinical NDM-1-producing E. coli isolates (EC04, EC06, EC08, EC10, EC24), achieving 2–8-fold MIC reduction of meropenem [1].

antibiotic synergy MIC reduction meropenem dual synergism E. coli

In Vivo Efficacy in Mouse Infection Model

Metallo-β-lactamase-IN-12 (1f) was evaluated in a mouse infection model, where monotherapy of 1f in combination with meropenem significantly reduced the bacterial load of E. coli-NDM-1 in liver and E. coli-OXA-48 in spleen [1]. This in vivo proof-of-concept distinguishes 1f from the majority of the hydroxamate series that were not advanced to animal testing. Only one other compound (4a) also showed in vivo efficacy, and notably against OXA-48 only, whereas 1f was effective against both NDM-1- and OXA-48-expressing infections [1].

in vivo efficacy mouse model bacterial load NDM-1 OXA-48

High-Impact Research and Industrial Applications


Broad-Spectrum Inhibitor Screening Panels

Metallo-β-lactamase-IN-12 serves as a critical dual MβL/SβL control compound in inhibitor screening cascades. Its well-characterized IC50 values against NDM-1 (0.64 μM), IMP-1 (1.32 μM), KPC-2 (0.57 μM), and OXA-48 (1.01 μM) [1], combined with its irreversible, noncompetitive mechanism (Ki = 2.5 and 0.55 μM respectively) [1], provide researchers with a validated benchmark for comparing novel inhibitor candidates across all four clinically prevalent β-lactamase classes in a single compound.

In Vivo Proof-of-Concept Studies

The demonstrated in vivo efficacy of Metallo-β-lactamase-IN-12 in reducing bacterial load of E. coli-NDM-1 in liver and E. coli-OXA-48 in spleen when combined with meropenem [1] positions this compound as a tool for pharmacokinetic/pharmacodynamic modeling and for validating animal infection models targeting dual MβL/SβL-producing Gram-negative pathogens.

Synergy and Resistance Mechanism Studies

With documented 2–16-fold meropenem MIC reduction against engineered E. coli strains expressing NDM-1, IMP-1, KPC-2, or OXA-48, and 2–8-fold MIC reduction against five clinical NDM-1-producing isolates [1], Metallo-β-lactamase-IN-12 is an optimal reference inhibitor for studying antibiotic-inhibitor combination strategies and investigating the emergence of resistance under dual β-lactamase pressure.

Structure-Activity Relationship Campaigns

As the most potent and only fully characterized (IC50, Ki, mechanism, MIC synergy, in vivo) compound within the 18-member hydroxamate series [1], Metallo-β-lactamase-IN-12 (1f) provides an essential SAR anchor point. Procurement enables medicinal chemistry teams to use it as both a positive control and a scaffold reference for designing next-generation hydroxamate-based dual β-lactamase inhibitors.

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